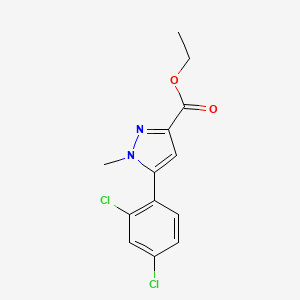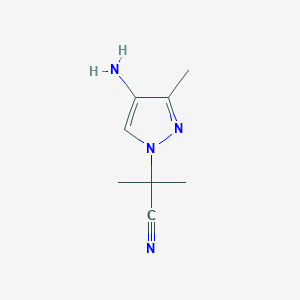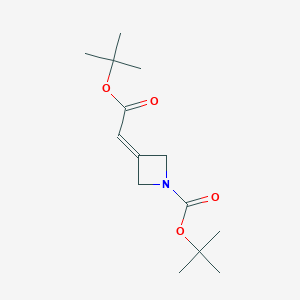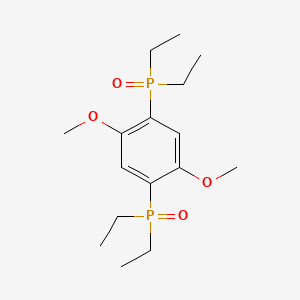
(R)-1-Phenyl-1-hexanol, ee 89%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-Phenyl-1-hexanol, or (R)-Phenylhexanol, is a chiral alcohol with a wide range of applications in chemical synthesis. It is used as a starting material for the synthesis of several pharmaceuticals, flavors, and fragrances. It has a high ee (enantiomeric excess) of 89%, making it a valuable chiral reagent for asymmetric synthesis.
Wissenschaftliche Forschungsanwendungen
(R)-Phenylhexanol is used in the synthesis of chiral compounds for pharmaceuticals, flavors, and fragrances. It is also used as a chiral reagent in asymmetric synthesis. It has been used in the synthesis of a variety of drugs, such as the anti-diabetic drug pioglitazone, the anti-anxiety drug buspirone, and the anti-inflammatory drug celecoxib. It has also been used in the synthesis of various flavors and fragrances, such as menthol, eugenol, and limonene.
Wirkmechanismus
(R)-Phenylhexanol acts as a chiral reagent in asymmetric synthesis. It is used to catalyze the reaction of achiral substrates to form chiral products. The reaction is driven by the formation of an enantiomerically pure product, which is favored over the formation of a racemic mixture.
Biochemical and Physiological Effects
(R)-Phenylhexanol has no known biochemical or physiological effects. It is not known to be toxic or have any adverse side effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (R)-Phenylhexanol in lab experiments is its high ee (enantiomeric excess) of 89%. This makes it a valuable chiral reagent for asymmetric synthesis. It is also relatively inexpensive and widely available. The main limitation is that it can only be used to catalyze the reaction of achiral substrates to form chiral products. It cannot be used to catalyze the reaction of two chiral substrates to form a racemic mixture.
Zukünftige Richtungen
There are several possible future directions for (R)-Phenylhexanol. It could be used in the synthesis of more advanced pharmaceuticals, flavors, and fragrances. It could also be used in the synthesis of other chiral compounds, such as amino acids and peptides. It could also be used in the development of new asymmetric synthesis methods. Finally, it could be used to develop new catalytic systems for the synthesis of chiral compounds.
Synthesemethoden
(R)-Phenylhexanol is synthesized from benzaldehyde, which is reacted with 1,6-dibromohexane in the presence of sodium hydroxide in ethanol. The reaction is carried out at room temperature and the product is isolated by distillation. The reaction yields (R)-Phenylhexanol with an ee of 89%.
Eigenschaften
IUPAC Name |
(1R)-1-phenylhexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCRDVHXRDRHCP-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Phenyl-1-hexanol, ee 89% | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6315142.png)



![3-[(2S)-6-[(E)-2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B6315184.png)


![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6315213.png)


![5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde](/img/structure/B6315233.png)
